6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
6-Fluoro-1H-benzo[d][[1,3]oxazin-2(4H)-one is a heterocyclic compound featuring a benzoxazinone core substituted with a fluorine atom at the 6-position. The benzoxazinone scaffold is widely explored in medicinal chemistry due to its versatility in drug design, particularly in antiviral, anticancer, and anti-inflammatory applications. The fluorine substituent introduces electronic and steric effects that influence the compound’s reactivity, solubility, and binding affinity to biological targets.
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
6-fluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) |
InChI Key |
PYVAZQMHHHMHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
A patent detailing the synthesis of flumioxazin intermediates provides a foundational approach for generating benzoxazinone scaffolds. While the target compound in the patent is 7-fluoro-2H-1,4-benzoxazin-3(4H)-one, the methodology can be adapted for 6-fluoro-1H-benzo[d]oxazin-2(4H)-one by modifying the starting material’s substitution pattern. The process involves:
-
Reduction of 2-(5-fluoro-2-nitrophenoxy)methyl acetate using iron powder in glacial acetic acid at 60°C.
-
Cyclization via reflux at 110–120°C for 3 hours, followed by recrystallization in ethanol.
Key stoichiometric ratios include:
Optimization and Yield
The reaction achieves a solid yield of ~70% after recrystallization. Critical factors include:
-
Temperature control : Maintaining 110–120°C during cyclization ensures complete ring closure.
-
Solvent selection : Ethanol facilitates high-purity recrystallization, avoiding side products.
Microwave-Assisted Catalyst-Free Synthesis
Methodology Development
A Frontiers in Chemistry study demonstrates a microwave-driven, catalyst-free route to benzoxazinone derivatives. Adapting this for 6-fluoro-1H-benzo[d]oxazin-2(4H)-one involves:
-
Nucleophilic aromatic substitution (SNAr) between 4-fluoro-2-nitrophenol and methyl acrylate under microwave irradiation.
-
Cyclodehydration using THF at 150°C for 7 minutes.
Table 1: Optimization of Microwave-Assisted Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 150 | 7 | 85 |
| 2 | CHCl3 | 80 | 120 | 50 |
| 3 | DMF | 100 | 180 | 10 |
Advantages and Limitations
-
Efficiency : Microwave irradiation reduces reaction time from hours to minutes.
-
Sustainability : Eliminates toxic catalysts, aligning with green chemistry principles.
-
Substrate scope : Limited to electron-deficient aryl halides, necessitating precise fluorine positioning.
Palladium-Catalyzed Carbonylation-Cyclization
Two-Chamber Carbonylation System
A Divergent synthesis protocol employs a palladium-catalyzed carbonylation-cyclization sequence:
-
CO generation : Mo(CO)6 in chamber B releases CO ex situ.
-
Coupling-cyclization : Ortho-iodophenol derivatives react with cyanamide in chamber A, forming the benzoxazinone core.
Table 2: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Temperature | 65°C |
| CO source | Mo(CO)6 |
| Yield | 76% |
Substrate Adaptability
-
Bromophenol compatibility : Extends to ortho-bromophenols with Pd(dppf)Cl2 catalysis (yields: 60–75%).
-
Isotopic labeling : Compatible with 13CO sources for tracer studies.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Iron-mediated cyclization | 70 | 3–4 hours | Moderate | Low (toxic solvents) |
| Microwave-assisted | 85 | 7 minutes | High | High |
| Palladium-catalyzed | 76 | 20 hours | Low | Moderate |
-
Microwave synthesis excels in speed and sustainability but requires specialized equipment.
-
Palladium-catalyzed routes offer isotopic versatility but suffer from longer reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution
The fluorine atom at the 6-position serves as a leaving group in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of fluorine enhances electrophilicity at adjacent positions, enabling substitution with nucleophiles such as amines or hydroxides under appropriate conditions. This reactivity is critical for functionalizing the compound in medicinal chemistry applications.
Electrophilic Aromatic Substitution
Fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to the substituent. For example, nitration or halogenation reactions would preferentially occur at the 3-position of the benzene ring due to the fluorine’s deactivating influence. This regioselectivity is consistent with the electronic effects of halogens in aromatic systems.
Cyclization Reactions
While the compound’s synthesis involves cyclization steps (e.g., gold(I)-catalyzed 6-exo-dig cyclization in related benzo[d] oxazines ), its post-synthesis reactivity includes potential participation in cyclization processes. For instance, derivatives of this compound may undergo intramolecular cyclizations to form fused ring systems, though specific examples for this compound are not explicitly detailed in the literature .
Cross-Coupling Reactions
Though the compound itself lacks a halide substituent (other than fluorine), its structural analogs with bromine or iodine substituents undergo Suzuki coupling to introduce aryl or heteroaryl groups . Fluorine’s poor leaving group ability limits analogous reactions for this compound unless activated by specific catalysts or conditions.
Reaction Comparison Table
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one exhibits potential anticancer activity. Research has shown that compounds with a benzo[d][1,3]oxazine core can inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the activation of caspases.
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. In vitro studies suggest that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improved impact resistance and thermal degradation profiles .
Fluorescent Materials
The compound has potential applications in the development of fluorescent materials. Its unique structure allows for modifications that can result in enhanced luminescent properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Agricultural Research
Pesticidal Activity
Research has revealed that this compound exhibits pesticidal properties against various agricultural pests. Studies indicate its effectiveness as an insecticide by disrupting the nervous system of target insects . This application could lead to the development of safer and more effective pest control agents.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound for their anticancer properties. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with specific derivatives at varying concentrations.
Case Study 2: Polymer Enhancement
Research conducted at a leading materials science laboratory assessed the impact of adding this compound to polycarbonate formulations. The modified polymers displayed improved impact resistance and thermal stability compared to standard formulations.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The oxazine ring structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Lipophilicity : Efavirenz’s trifluoromethyl and cyclopropylethynyl groups contribute to its high logP (~5.0), limiting bioavailability. In contrast, the smaller 6-fluoro substituent may reduce lipophilicity, improving solubility .
- Thermal Stability : Melting points for related compounds range widely:
Biological Activity
6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Its unique structure, characterized by the presence of a fluorine atom at the 6-position, enhances its chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its diverse applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 169.14 g/mol. The introduction of the fluorine atom is known to influence the electronic properties of the compound, which can affect its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzoxazine compounds possess antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some benzoxazine derivatives have been investigated for their anticancer effects. For example, certain analogs were found to inhibit the growth of leukemia cells in vitro, suggesting potential as chemotherapeutic agents .
- Enzyme Inhibition : Research has indicated that benzoxazine derivatives can act as inhibitors for specific enzymes involved in disease pathways. This mechanism could be crucial for developing targeted therapies .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- DNA Interaction : Compounds in this class may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
- Protein Binding : The ability to bind to specific proteins could modulate their activity, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one | Benzoxazine | Different fluorine position; potential variations in biological activity |
| 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione | Benzoxazine | Bromine substitution may alter reactivity and bioactivity |
| 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione | Benzoxazine | Nitro group introduces different electronic properties affecting reactivity |
Case Study 1: Antimicrobial Efficacy
In vitro studies conducted on benzoxazine derivatives showed that this compound exhibited significant inhibitory effects against E. coli with an ID50 value of . This suggests a promising role in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of related compounds. It was found that certain derivatives inhibited leukemia cell proliferation significantly more than standard treatments at comparable concentrations . This positions such compounds as candidates for further development in oncology.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one and its derivatives?
- Methodology : The synthesis typically involves condensation reactions using fluorinated anthranilic acid derivatives. For example, methyl 2-amino-5,6-difluorobenzoate can react with acetic anhydride in ethanol under reflux to form the oxazinone core (reflux time: 4–6 hours; yield: ~65%) . TLC (hexane:ethyl acetate, 2:1) is used to monitor reaction progress .
- Key Data : Elemental analysis (C, H, N) confirms purity, with deviations ≤0.3% from theoretical values .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify fluorine-induced deshielding effects (e.g., aromatic protons near F resonate at δ 7.1–7.5 ppm) .
- FT-IR : Stretching vibrations at ~1680 cm (C=O) and ~1250 cm (C-O) confirm the oxazinone structure .
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the expected molecular weight (e.g., [M+H] at m/z 199.04) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalysis : Lewis acids (e.g., ZnCl) reduce reaction times by 30–50% in one-pot syntheses .
- Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 20 minutes at 100°C) with yields >80% .
Q. What strategies resolve discrepancies in reported biological activities of this compound analogs?
- Methodology :
- Comparative SAR Studies : Fluorine substitution at position 6 enhances anti-inflammatory activity (IC: 12 µM vs. 18 µM for non-fluorinated analogs) but reduces antibacterial potency (MIC: 128 µg/mL vs. 64 µg/mL) .
- In Silico Profiling : Molecular docking reveals that 6-fluoro derivatives bind more strongly to COX-2 (binding energy: -9.2 kcal/mol) than to bacterial DNA gyrase (-7.5 kcal/mol) .
Q. How does fluorine substitution influence the crystal structure and stability of benzo[d][1,3]oxazin-2(4H)-one derivatives?
- Methodology :
- X-ray Crystallography : Fluorine at position 6 induces planarity in the oxazinone ring, reducing dihedral angles to <5° between aromatic and heterocyclic planes .
- Thermogravimetric Analysis (TGA) : 6-Fluoro derivatives show higher thermal stability (decomposition onset: 220°C) compared to chloro analogs (200°C) .
Data Analysis & Experimental Design
Q. What statistical approaches validate the reproducibility of biological assays for this compound?
- Methodology :
- Dose-Response Curves : IC values are calculated using nonlinear regression (e.g., GraphPad Prism) with R ≥ 0.98 .
- ANOVA : Compares activity across analogs (p < 0.05 for 6-fluoro vs. 6-chloro derivatives in anti-inflammatory assays) .
Q. How are computational models used to predict the pharmacokinetic properties of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
